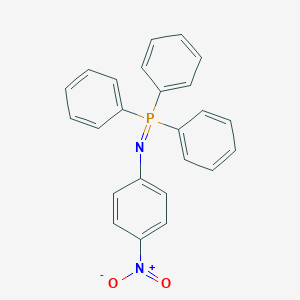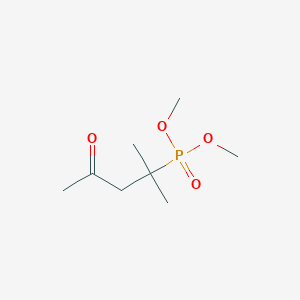![molecular formula C21H14N4O B083699 1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one CAS No. 15051-50-0](/img/structure/B83699.png)
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one, commonly known as DIQ, is a heterocyclic organic compound. It has a unique structure that makes it useful in various scientific research applications.
Wirkmechanismus
The mechanism of action of DIQ is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation and inflammation. DIQ has also been found to induce apoptosis and autophagy in cancer cells.
Biochemische Und Physiologische Effekte
DIQ has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and autophagy, and reduce inflammation. DIQ has also been found to exhibit antioxidant activity and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using DIQ in lab experiments is its unique structure and properties. It has been found to exhibit various biological activities, making it useful in various scientific research applications. However, one of the limitations of using DIQ is its low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are many future directions for the use of DIQ in scientific research. One area of interest is the development of new anticancer and anti-inflammatory drugs based on the structure of DIQ. Another area of interest is the use of DIQ as a fluorescent probe for the detection of other molecules and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
Conclusion:
DIQ is a unique heterocyclic organic compound that has many potential applications in scientific research. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Further research is needed to fully understand the mechanism of action of DIQ and its potential applications in various fields of research.
Synthesemethoden
DIQ can be synthesized through a multistep process involving the reaction of 2-aminobenzophenone with various reagents. One of the most common methods involves the reaction of 2-aminobenzophenone with 2,4-dichloro-5-nitropyrimidine, followed by reduction with sodium borohydride and cyclization with potassium carbonate.
Wissenschaftliche Forschungsanwendungen
DIQ is widely used in scientific research due to its unique structure and properties. It has been found to exhibit various biological activities, including anticancer, antitumor, and anti-inflammatory effects. DIQ has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Eigenschaften
CAS-Nummer |
15051-50-0 |
|---|---|
Produktname |
1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one |
Molekularformel |
C21H14N4O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1,3-diphenylimidazo[4,5-b]quinoxalin-2-one |
InChI |
InChI=1S/C21H14N4O/c26-21-24(15-9-3-1-4-10-15)19-20(25(21)16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)22-19/h1-14H |
InChI-Schlüssel |
UHOBWHNYDGGDMY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
Kanonische SMILES |
C1=CC=C(C=C1)N2C3=NC4=CC=CC=C4N=C3N(C2=O)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Phosphonophenyl)phenyl]phosphonic acid](/img/structure/B83617.png)












